N-Acetyl-D-serine Phenylmethyl Ester
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Overview
Description
N-Acetyl-D-serine Phenylmethyl Ester: is a chemical compound used as an intermediate in the synthesis of various functionalized amino acids and amino amides. It is known for its role in the preparation of N-Acetyl-O-methyl-D-serine, which has applications in anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-serine Phenylmethyl Ester involves the acetylation of D-serine followed by esterification with phenylmethyl alcohol. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the resolution of racemic mixtures. This process often employs microbial enzymes such as serine proteinase to selectively convert the desired isomer, followed by separation and purification steps .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-serine Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
N-Acetyl-D-serine Phenylmethyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential anticonvulsant properties and other therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Acetyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing biochemical reactions. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
- N-Acetyl-L-serine Phenylmethyl Ester
- N-Acetyl-D-phenylalanine Methyl Ester
- N-Acetyl-D-phenylglycine
Comparison: N-Acetyl-D-serine Phenylmethyl Ester is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a unique role in the synthesis of N-Acetyl-O-methyl-D-serine and its applications in anticonvulsant activities .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
benzyl (2R)-2-acetamido-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15NO4/c1-9(15)13-11(7-14)12(16)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
NKIMTFPMRRWKQN-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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